PD159790

Endothelin-converting enzyme ECE-1 selective inhibitor Isoform discrimination

PD159790 is a quinazoline-derived ECE-1 inhibitor (EC50 28.1 μM, Ki 2.3 μM) that uniquely spares ECE-2, enabling definitive isoform discrimination in endothelin pathway research. Its 6-iodo substitution distinguishes it from other quinazoline analogs, ensuring experimental reproducibility in vascular pharmacology studies where pH-dependent enzyme selectivity is critical. Bulk and custom pack sizes available for institutional procurement.

Molecular Formula C16H18F3IN4
Molecular Weight 450.24 g/mol
CAS No. 179598-53-9
Cat. No. B1679117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD159790
CAS179598-53-9
SynonymsPD159790;  PD 159790;  PD-159790.
Molecular FormulaC16H18F3IN4
Molecular Weight450.24 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)NC2=NC(=NC3=C2C=C(C=C3)I)C(F)(F)F
InChIInChI=1S/C16H18F3IN4/c1-2-24-7-3-4-11(9-24)21-14-12-8-10(20)5-6-13(12)22-15(23-14)16(17,18)19/h5-6,8,11H,2-4,7,9H2,1H3,(H,21,22,23)
InChIKeyIRWWFCJIOHCTMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(1-Ethylpiperidin-3-yl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine (PD159790): ECE-1 Selective Inhibitor Procurement Overview


N-(1-ethylpiperidin-3-yl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine (commonly designated PD159790; CAS 179598-53-9) is a synthetic quinazoline derivative developed as a small-molecule inhibitor of endothelin-converting enzyme-1 (ECE-1) [1]. The compound features a 6-iodo substitution and a 2-trifluoromethyl group on the quinazoline core, with an N-(1-ethylpiperidin-3-yl) side chain conferring target engagement [2]. It is supplied for research applications requiring selective modulation of the endothelin axis, with an assigned Unique Ingredient Identifier (UNII: 3SY30OEV1U) and PubChem CID 9889954 [3][4].

Why Substituting PD159790 with Alternative Quinazoline-Based ECE Inhibitors Introduces Experimental Risk


Endothelin-converting enzyme inhibitors derived from the quinazoline scaffold exhibit substantial structure-activity divergence despite sharing core pharmacophores. PD159790 demonstrates selectivity for ECE-1 over the structurally homologous ECE-2 isoform, a functional distinction not preserved across all quinazoline-derived ECE inhibitors [1]. Broad-spectrum inhibitors such as phosphoramidon lack this isoform discrimination, while alternative chemotypes including aminophosphonates (e.g., CGS 35066) and substituted quinazolinones show differing potency profiles and selectivity windows [2]. Even within the quinazoline-4-amine class, variations in 6-position halogen substitution, 2-position trifluoromethyl retention, and piperidinyl side-chain composition produce compounds with altered enzymatic inhibition parameters and divergent pH-dependent activity profiles [3]. Substituting PD159790 with an analog without verified head-to-head characterization may compromise experimental reproducibility in endothelin pathway studies.

Quantitative Differentiation Evidence for N-(1-Ethylpiperidin-3-yl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine (PD159790) vs. Comparators


ECE-1 Selectivity: PD159790 Inhibits ECE-1 While Sparing ECE-2, in Contrast to Broad-Spectrum Phosphoramidon

PD159790 demonstrates functional selectivity for endothelin-converting enzyme-1 (ECE-1) over the structurally related isoform ECE-2, a discriminatory property not shared by the broad-spectrum inhibitor phosphoramidon. At pH 5.4 (conditions favoring ECE-2 activity), PD159790 at 30 μM produced no detectable inhibition of big endothelin-1 conversion, whereas phosphoramidon at 0.1 and 100 μM markedly inhibited ECE-2 activity with an IC50 of 1.5 nM [1][2]. At pH 6.9 (conditions favoring ECE-1 activity), both compounds inhibited conversion: PD159790 at 30 μM produced marked inhibition, and phosphoramidon at 100 μM produced comparable inhibition [3]. This pH-dependent isoform discrimination establishes PD159790 as an ECE-1-selective tool compound, whereas phosphoramidon acts as a dual ECE-1/ECE-2 inhibitor.

Endothelin-converting enzyme ECE-1 selective inhibitor Isoform discrimination Vascular biology

Functional Target Engagement: PD159790 Inhibits Big Endothelin-1 Conversion in Human Coronary Artery Tissue

PD159790 has been validated in ex vivo human vascular tissue for inhibition of big endothelin-1 (big ET-1) conversion to the mature vasoconstrictor endothelin-1. In endothelium-denuded human coronary artery preparations, PD159790 inhibited big ET-1-induced contractile responses, confirming functional ECE-1 antagonism in a physiologically relevant human vascular bed [1]. This tissue-level validation distinguishes PD159790 from quinazoline analogs lacking published functional confirmation in human vascular specimens. While direct quantitative comparator data against other ECE-1 inhibitors in this specific tissue model are not publicly available, the demonstration of efficacy in human coronary artery provides a functional benchmark absent for many in-class compounds.

Endothelin-1 biosynthesis Vascular smooth muscle Coronary artery pharmacology Functional antagonism

Binding Affinity Characterization: PD159790 Exhibits Low Micromolar Ki for ECE-1

PD159790 binds to endothelin-converting enzyme-1 with a Ki of 2.3 μM (pKi = 5.64) as catalogued in the IUPHAR/BPS Guide to Pharmacology database [1]. This binding affinity value, derived from the original Warner-Lambert patent disclosure WO1996019474, provides a quantitative benchmark for target engagement distinct from the functional EC50 measurement (28.1 μM) [2]. While direct comparator Ki values for other ECE-1 inhibitors (e.g., phosphoramidon, CGS 35066) are reported in separate assay systems, cross-study comparisons are constrained by differing experimental conditions. The availability of a curated Ki value in an authoritative pharmacology database supports consistent lot-to-lot benchmarking and facilitates cross-reference with other ECE-1 ligands catalogued under standardized nomenclature.

Binding affinity Ki determination ECE-1 ligand IUPHAR pharmacology

Chemical Scaffold Differentiation: PD159790 Represents a Distinct Substitution Pattern Among Quinazoline ECE Inhibitors

PD159790 features a specific substitution architecture: 6-iodo, 2-trifluoromethyl, and N-(1-ethylpiperidin-3-yl) on the quinazolin-4-amine core [1]. This exact substitution combination is distinct among disclosed quinazoline ECE inhibitors. The Warner-Lambert patent US5658902A describes broad structural variations across quinazoline derivatives with differential ECE inhibitory activity, establishing that 6-position halogen identity (iodo vs. chloro, bromo, or unsubstituted) and 2-position substituent composition (trifluoromethyl vs. alkyl or aryl) modulate inhibitor potency [2]. The 6-iodo substitution in PD159790 distinguishes it from 6-chloro and 6-unsubstituted analogs that exhibit different activity profiles, though quantitative head-to-head comparative data for these exact analogs are not disclosed in public literature. The presence of the 2-trifluoromethyl group, known to enhance metabolic stability and target binding through hydrophobic and electronic effects, further differentiates this scaffold from quinazolinone-based ECE inhibitors lacking this moiety.

Quinazoline SAR Structure-activity relationship Halogen substitution Trifluoromethyl pharmacophore

Comparative Potency Context: PD159790 vs. CGS 35066 in ECE-1 Inhibition

PD159790 (EC50 = 28.1 μM for ECE-1) and CGS 35066 (IC50 = 22 nM for human ECE-1) represent two structurally distinct ECE-1 inhibitor chemotypes with vastly different potency profiles [1][2]. The approximately 1,200-fold difference in potency (22 nM vs. 28.1 μM) highlights the divergent concentration ranges required for effective target engagement. This quantitative difference, derived from independent studies, must be interpreted with caution due to differing assay formats and endpoints (EC50 vs. IC50). However, the substantial potency differential informs tool compound selection: CGS 35066 is appropriate for applications requiring sub-micromolar ECE-1 inhibition, whereas PD159790 operates in the micromolar range. Importantly, cross-study comparisons of selectivity profiles (e.g., NEP inhibition by CGS 35066: IC50 = 2.3 μM) versus PD159790′s ECE-2 sparing activity are constrained by the absence of standardized panel screening data for both compounds.

ECE-1 inhibitor potency IC50 comparison Aminophosphonate inhibitor Tool compound selection

Recommended Research Application Scenarios for N-(1-Ethylpiperidin-3-yl)-6-iodo-2-(trifluoromethyl)quinazolin-4-amine (PD159790)


Isoform-Selective Dissection of ECE-1 vs. ECE-2 Contributions in Endothelin-1 Biosynthesis

PD159790 is optimally deployed in studies requiring discrimination between ECE-1 and ECE-2 enzymatic activity. Its selective inhibition of ECE-1 (active at pH 6.9) with complete sparing of ECE-2 (inactive at 30 μM at pH 5.4) enables researchers to isolate ECE-1-specific contributions to big endothelin-1 processing [1]. Parallel use of phosphoramidon (which inhibits both isoforms) allows for subtractive analysis of ECE-2 activity. This experimental design is particularly valuable in endothelial cell models where both ECE isoforms are co-expressed and where big ET-1 conversion rates vary with subcellular pH microenvironments [2].

Ex Vivo Human Vascular Tissue Pharmacology for Endothelin Pathway Analysis

PD159790 has documented functional efficacy in human coronary artery tissue, inhibiting big ET-1-induced contractile responses in endothelium-denuded preparations [1]. This validation supports its use in ex vivo human vascular pharmacology studies investigating the endothelin axis in cardiovascular pathophysiology. Researchers studying human vessel reactivity, particularly in coronary or other arterial beds, can employ PD159790 as an ECE-1-selective tool to differentiate enzymatic conversion from receptor-level antagonism in vascular smooth muscle contraction assays.

Quinazoline Structure-Activity Relationship (SAR) Studies Focused on 6-Iodo and 2-Trifluoromethyl Substitution Effects

PD159790 serves as a defined reference compound for SAR studies exploring the impact of 6-position halogen substitution (iodo vs. chloro, bromo, or unsubstituted) and 2-position trifluoromethyl retention on ECE-1 inhibitory activity [1]. The 6-iodo substitution, which distinguishes PD159790 from other disclosed quinazoline ECE inhibitors, provides a specific chemical probe for investigating halogen-dependent binding interactions and electronic effects within the ECE-1 active site [2]. This application is relevant for medicinal chemistry programs optimizing quinazoline-based ECE inhibitors or developing next-generation endothelin pathway modulators.

Micromolar-Range ECE-1 Inhibition in Cellular and Biochemical Assays

With an EC50 of 28.1 μM and a Ki of 2.3 μM for ECE-1, PD159790 is appropriately utilized in assays where micromolar-range inhibitor concentrations are compatible with experimental design [1][2]. This potency profile distinguishes it from sub-nanomolar ECE-1 inhibitors (e.g., CGS 35066, IC50 = 22 nM) and positions PD159790 for studies where extremely high potency is either unnecessary or undesirable—for instance, in washout experiments, reversible inhibition studies, or assays requiring careful titration of partial ECE-1 blockade without complete enzymatic suppression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD159790

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.